molecular formula C18H22N2O3S B5696248 N~1~-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~1~-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B5696248
M. Wt: 346.4 g/mol
InChI Key: DOZJSVQLPZMUSB-UHFFFAOYSA-N
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Description

N~1~-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as DMSO-PEG2-amine, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various scientific applications.

Scientific Research Applications

Immune Signaling

The compound “CBKinase1_000696” has been found to play a significant role in immune signaling. It is involved in the maintenance of BIK1 protein homeostasis, which is crucial for plant innate immunity . This compound functions as a signaling hub immediately downstream of multiple pattern recognition receptors (PRRs), mediating BIK1 degradation .

Wastewater Treatment

“BRD-K65874112-001-01-8” has been used in the study of treatment efficacy of conventional and intensified treatment wetlands . The compound was analyzed along with other indicator chemicals in a panel of in vitro bioassays indicative of different stages of cellular toxicity pathways .

Cell Cycle Regulation

“CBKinase1_013096” is associated with the Cyclin-dependent kinase 1 (CDK1), a serine/threonine protein kinase that is more than a cell cycle regulator . CDK1 regulates the transition between the G2 phase and mitosis, and its deregulation has been closely associated with cancer progression and drug resistance .

Tumorigenesis

The compound “N~1~-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide” has been linked to the study of tumorigenesis. Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . These compounds have been synthesized and evaluated for their potential as antileishmanial and antimalarial agents .

Protein Kinase C Biology

The compound “CBKinase1_013096” is also related to the biology of protein kinase C . Protein kinase C is a calcium-dependent kinase discovered as one of the first. It plays a key role in signal transduction by reversible phosphorylation of its substrate proteins .

Casein Kinase 1 Isoforms

The compound “CBKinase1_013096” is associated with the biological functions of casein kinase 1 isoforms . These isoforms have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mechanism of Action

Target of Action

CBKinase1_000696, also known as BRD-K65874112-001-01-8, CBKinase1_013096, or N1-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, primarily targets the Casein Kinase 1 (CK1) isoforms . CK1 isoforms are known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets, the CK1 isoforms, by inhibiting their kinase activity. This inhibition disrupts the phosphorylation of the key regulatory molecules, leading to changes in the cellular processes they control .

Biochemical Pathways

The affected pathways include cell cycle regulation, transcription and translation processes, cytoskeleton structure maintenance, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these disruptions can vary, but they generally lead to alterations in cell function and potentially cell death.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific cell type and the state of the cell. Generally, inhibition of CK1 isoforms can lead to disruptions in cell cycle progression, changes in gene expression due to altered transcription and translation, changes in cell shape and movement due to cytoskeleton alterations, and changes in cell signaling due to disrupted receptor signal transduction .

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-13-5-9-17(10-6-13)24(22,23)20(4)12-18(21)19-16-8-7-14(2)15(3)11-16/h5-11H,12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZJSVQLPZMUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

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